2,5-Dimethyl-3(2H)-furanone (DMF) is a naturally occurring furanone, a type of organic compound found in various fruits, including strawberries, raspberries, and pineapples. It is also formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is heated. [, ]
Researchers can also synthesize DMF in the laboratory using various methods. These methods typically involve starting with readily available chemicals and transforming them through a series of chemical reactions to yield DMF. []
Due to its strong flavor and aroma properties, DMF is of interest to food scientists. Researchers study DMF to understand its role in the flavor profile of different foods and how it interacts with other flavor compounds. [, ] This knowledge can be used to develop new food products or improve the flavor of existing ones.
DMF has also been investigated for its potential biological properties. Some studies have explored its potential antimicrobial and antifungal activities. [, ] However, more research is needed to understand these potential effects and their implications.
2,5-Dimethyl-3(2H)-furanone, commonly known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone or Furaneol®, is a naturally occurring compound recognized for its sweet, fruity aroma reminiscent of strawberries and caramel. It is a member of the furanone family, which are cyclic compounds characterized by a furan ring with a ketone functional group. The molecular formula of 2,5-dimethyl-3(2H)-furanone is C₆H₈O₂, with a molecular weight of approximately 112.13 g/mol .
This compound is primarily synthesized in fruits through enzymatic processes and is also formed during the Maillard reaction, which occurs when reducing sugars react with amino acids during cooking . Its presence contributes significantly to the flavor profiles of various food products, making it a valuable compound in the food industry.
Research indicates that 2,5-dimethyl-3(2H)-furanone exhibits various biological activities:
The synthesis of 2,5-dimethyl-3(2H)-furanone can be achieved through various methods:
The applications of 2,5-dimethyl-3(2H)-furanone are diverse:
Several compounds share structural similarities with 2,5-dimethyl-3(2H)-furanone. Here are some notable examples:
The uniqueness of 2,5-dimethyl-3(2H)-furanone lies in its specific aroma profile and its dual formation pathways—both enzymatic and non-enzymatic—making it versatile for various applications in food and fragrance industries.
In strawberries (Fragaria × ananassa), HDMF biosynthesis occurs during fruit ripening and is catalyzed by quinone oxidoreductase (FaQR), which reduces 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone to HDMF. This enzyme is NADH-dependent and specifically expressed in fruit parenchyma tissues. Similarly, arctic brambles (R. arcticus) produce mesifurane (DMMF), the methyl ether derivative of HDMF, via enzymatic methylation by O-methyltransferase (FaOMT).
Key Steps in Strawberry HDMF Biosynthesis
Arctic brambles exhibit analogous pathways but with additional methylation steps. HDMF is methylated by FaOMT to form DMMF (mesifurane), a process dependent on S-adenosylmethionine (SAM) as the methyl donor.
Table 1: Key Enzymes in Furanone Biosynthesis
Enzyme | Function | Organism | Reference |
---|---|---|---|
FaQR | Reduces α,β-unsaturated precursor to HDMF | Strawberry | |
FaOMT | Methylates HDMF to DMMF | Strawberry | |
Z. rouxii | Converts FBP to HDMF via non-enzymatic reduction | Microbial |
Table 2: Gene Expression and Furanone Content in Strawberry Cultivars
Cultivar | HDMF (μg/g) | DMMF (μg/g) | FaQR Expression | Reference |
---|---|---|---|---|
Oso Grande | 37.05 | – | High | |
I-101 | – | 23.5 | Moderate | |
Sweet Charlie | 15.2 | 8.3 | High |
NIL collections in Fragaria vesca (diploid strawberry) have mapped QTLs for fruit traits and flavor compounds. Key findings include:
The formation of 2,5-dimethyl-3(2H)-furanone proceeds through several distinct mechanistic pathways, each characterized by specific intermediate compounds and reaction sequences [1] [7]. The primary routes involve either direct sugar degradation or amino acid-assisted chain elongation reactions that modify the carbon skeleton of the initial sugar precursors [9] [28].
Methylglyoxal functions as a pivotal intermediate in the formation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone through alternative pathways that differ significantly from traditional sugar-based Maillard systems [2] [5]. When methylglyoxal reacts with amino acids such as glycine or cysteine at elevated temperatures (120°C), the formation of the target furanone occurs without the intermediacy of acetylformoin, which is typically detected in glucose-based systems [2] [23]. The methylglyoxal pathway demonstrates distinct pH-dependent behavior, where increasing pH values enhance product formation when cysteine is present, while glycine-containing systems exhibit the opposite trend [2] [24].
Research utilizing carbon-13 labeled glucose demonstrates that when methylglyoxal serves as the precursor, the glucose skeleton remains intact during furanone formation, as evidenced by the formation of equimolar mixtures of carbon-13 and carbon-12 labeled products [2] [5]. This isotopic labeling evidence confirms that methylglyoxal-mediated pathways represent fundamentally different mechanistic routes compared to traditional Amadori compound degradation [23] [24].
Strecker aldehydes play a crucial role in the chain elongation reactions that determine the final structure of furanone products [1] [7] [9]. The incorporation of formaldehyde, derived from glycine through Strecker degradation, facilitates the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone through a carbon-5 plus carbon-1 reaction mechanism [1] [9]. Similarly, acetaldehyde generated from alanine participates in carbon-5 plus carbon-2 elongation reactions, leading to the formation of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone [1] [7].
The mechanism involves the decomposition of Amadori compounds via 2,3-enolization, followed by chain elongation through Strecker aldehydes and subsequent reduction of acetylformoin-type intermediates to yield the final furanone products [1] [28]. Isotopic labeling studies using carbon-13 labeled glycine and alanine confirm the incorporation of these Strecker degradation products into the pentose moiety, with approximately 30% of the total furanone formation attributable to this pathway in xylose-glycine systems [1] [9].
Glycine and alanine exhibit distinct roles in determining the specific pathway and product distribution in furanone formation [1] [7] [10]. Glycine primarily contributes to the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone through the generation of formaldehyde via Strecker degradation, while alanine leads to homofuraneol formation through acetaldehyde incorporation [1] [9] [10].
The amino acid selection influences both the reaction kinetics and the final product yield [26] [27]. In rhamnose-based systems, lysine demonstrates superior effectiveness in generating 4-hydroxy-2,5-dimethyl-3(2H)-furanone compared to other amino acids, achieving yields up to 50 mol% [26] [27]. The presence of specific amino acids also affects the balance between direct sugar fragmentation and Strecker-assisted chain elongation pathways [9] [11].
Experimental evidence from pentose-amino acid model systems reveals that approximately 55% of furaneol formation occurs through sugar fragmentation mechanisms that do not involve Strecker aldehydes, while the remaining 45% proceeds through amino acid-dependent pathways [9]. This pathway divergence demonstrates the complex interplay between amino acid structure and reaction mechanism selection in furanone biosynthesis [10] [11].
The formation efficiency and product distribution of 2,5-dimethyl-3(2H)-furanone are significantly influenced by reaction conditions including temperature, pH, solvent composition, and oxidation states [13] [15] [19]. These parameters determine not only the overall yield but also the relative contribution of different mechanistic pathways to the final product formation [26] [27].
Temperature and pH exhibit complex interdependent effects on furanone formation kinetics and yield optimization [13] [15] [19]. The following data table summarizes key experimental findings regarding temperature and pH effects:
Temperature (°C) | pH | Reaction Time (h) | Formation Conditions | Product Formation | Relative Yield | Reference |
---|---|---|---|---|---|---|
90 | 5.6 | 1 | Pentose/Glycine system | 2,5-dimethyl-3(2H)-furanone detected | Moderate | [1] |
90 | 6.8 | 1 | Pentose/Alanine system | Homofuraneol detected | High | [1] |
120 | 5.0 | 1 | Methylglyoxal/Glycine | 2,5-dimethyl-4-hydroxy-3(2H)-furanone formation | Low | [2] |
120 | 8.0 | 1 | Methylglyoxal/Cysteine | 2,5-dimethyl-4-hydroxy-3(2H)-furanone formation | High | [2] |
150 | 6.8 | 2 | Glucose/Glycine extrusion | Maximum volatiles | Maximum | [13] |
180 | 5.6 | 2 | Glucose/Glycine extrusion | Increased volatiles | High | [13] |
pH values significantly influence the reaction rate and pathway selection in Maillard systems [19] [15]. Low pH conditions (pH ≤ 5) generally slow the overall reaction rate due to reduced nucleophile availability, while higher pH values (pH 8-9) promote 2,3-enolization of Amadori compounds and favor caramelization processes [19] [15]. The optimal pH for furanone formation typically ranges between 6.8 and 8.0, where maximum product yields are achieved [13] [26].
Temperature effects demonstrate clear kinetic acceleration, with reaction times decreasing substantially as temperature increases from 90°C to 120°C [26] [27]. At temperatures exceeding 110°C, additional degradation pathways become active, leading to the formation of volatile compounds with barbecue and meat-like flavors [15]. The temperature-dependent formation of furans indicates that these compounds result from severe thermal treatment conditions [15] [19].
Solvent composition and oxidation conditions significantly modulate the formation mechanisms and stability of 2,5-dimethyl-3(2H)-furanone products [16] [20]. Aqueous phosphate buffer systems represent the most commonly employed reaction medium, with phosphate concentrations ranging from 0.2 to 1.0 mol/kg demonstrating substantial effects on reaction kinetics [26] [27].
The following table presents reaction mechanisms and their associated yields under different conditions:
Reaction Pathway | Key Intermediate | Strecker Aldehyde | Chain Elongation | Final Product | Yield (mol%) | Reference |
---|---|---|---|---|---|---|
2,3-Enolization | 1-Deoxy-2,3-hexodiulose | Formaldehyde (from Glycine) | C5 + C1 reaction | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | 30-50 | [1] [26] |
2,3-Enolization | 1-Deoxy-2,3-pentosone | Acetaldehyde (from Alanine) | C5 + C2 reaction | Homofuraneol | 20-40 | [1] [9] |
Direct methylglyoxal pathway | Acetylformoin | Not detected in methylglyoxal systems | Alternative pathway | 2,5-Dimethyl-4-hydroxy-3(2H)-furanone | 10-30 | [2] [23] |
Sugar fragmentation | Sugar breakdown products | Not involved | Recombination of fragments | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (unlabeled) | 30-55 | [9] |
Oxidation states play a critical role in determining product stability and formation pathways [16] [20]. Photosensitized oxidation reactions in alcoholic solutions containing chlorophyll lead to extensive degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone, generating products including ethyl pyruvate, ethyl lactate, and various acetoxy derivatives [16]. The presence of antioxidants such as capsanthin and lutein demonstrates protective effects against photooxidative degradation, with their effectiveness correlating to the number of conjugated double bonds and presence of conjugated keto groups [16].
Mesifurane, also known as 2,5-dimethyl-4-methoxy-3(2H)-furanone, represents the primary methylated derivative of 2,5-dimethyl-3(2H)-furanone [1] [2]. This compound serves as a significant industrial flavor compound with enhanced stability compared to its parent furanone structure.
Chemical and Physical Properties
Property | Value |
---|---|
Molecular Formula | C₇H₁₀O₃ |
Molecular Weight | 142.15 g/mol |
CAS Number | 4077-47-8 |
Boiling Point | 63°C/0.3mmHg |
Density | 1.097 g/mL at 25°C |
Refractive Index | n²⁰/D 1.478 |
Flash Point | 167°F |
Appearance | Clear liquid |
Color | Colorless to Yellow |
Storage Temperature | 2-8°C |
FEMA Number | 3664 |
JECFA Number | 1451 |
Synthetic Routes
The synthesis of mesifurane can be achieved through multiple methodologies, each offering distinct advantages in terms of yield, purity, and process efficiency [1] [3].
Method 1: Chemical Methylation
The most widely employed synthetic route involves the direct methylation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (furaneol) using methanol in the presence of p-toluenesulfonic acid as a catalyst [1]. The reaction proceeds through the following process:
This method yields mesifurane with 97% purity and 65% molar yield [1].
Method 2: Enzymatic Methylation
Natural biosynthesis of mesifurane occurs through enzymatic methylation catalyzed by O-methyltransferase (FaOMT) using S-adenosyl-L-methionine as the methyl donor [4] [5] [6]. The enzymatic process demonstrates remarkable substrate specificity for furanone derivatives containing o-diphenolic structures in their dienolic tautomeric forms.
The FaOMT enzyme exhibits optimal activity at pH 8.5 and 37°C, functioning as a homodimer without requiring additional cofactors [4]. This enzymatic pathway represents the primary mechanism for mesifurane formation in strawberry fruits during ripening processes [5] [6].
Method 3: Direct Esterification
An alternative approach involves the direct esterification of furaneol with alcohols under acidic conditions, analogous to classical carboxylic acid ester formation [3]. This method provides good yields of 4-alkoxy derivatives, though with relatively weaker odorant properties compared to the parent compound.
The glucosylation of 2,5-dimethyl-3(2H)-furanone derivatives represents a crucial biological modification that significantly enhances stability and bioavailability while eliminating odor characteristics [7] [8] [9].
β-D-Glucopyranoside Formation
Compound | Molecular Formula | Molecular Weight | CAS Number | Characteristics |
---|---|---|---|---|
2,5-Dimethyl-4-hydroxy-3(2H)-furanone β-D-glucopyranoside | C₁₂H₁₈O₈ | 290.27 g/mol | 121063-56-7 | Odorless, stable |
2,5-Dimethyl-3(2H)-furanone 4-O-α-D-glucopyranoside | C₁₂H₁₈O₈ | 290.27 g/mol | - | White powder |
Enzymatic Glucosylation
Multiple glucosyltransferases have been identified that catalyze the formation of furanone glucosides [8] [10] [11]. Sucrose phosphorylase from Leuconostoc mesenteroides demonstrates particularly high efficiency, achieving transfer ratios exceeding 45% when 4-hydroxy-2,5-dimethyl-3(2H)-furanone serves as the acceptor substrate [8] [12].
The enzymatic process involves:
Malonylated Derivatives
The malonylation of furanone glucosides represents an additional layer of biological modification that further enhances water solubility and provides controlled release characteristics [13] [14].
2,5-Dimethyl-4-hydroxy-3(2H)-furanone 6'-O-malonyl-β-D-glucopyranoside has been isolated from strawberry fruit extracts and characterized through comprehensive spectroscopic analysis [13]. This compound exists in a 1:1 ratio with its deacylated glucoconjugate in ripe strawberry fruits.
Structural Characteristics:
The stability of 2,5-dimethyl-3(2H)-furanone and its derivatives demonstrates significant pH dependence, primarily due to keto-enol tautomerism that facilitates rapid racemization processes [15] [14] [16].
pH-Dependent Stability Profile
pH Value | Tautomerism Rate | Racemization Rate | Stability | Proton Exchange (% in 1h) |
---|---|---|---|---|
2.0 | High | Fast | Unstable | ~75 |
3.5 | Moderate | Moderate | Moderate | ~25 |
4.0 | Low | Slow | Stable | ~10 |
5.0 | Lowest | Slowest | Most Stable | ~5 |
6.5 | Moderate | Moderate | Moderate | ~25 |
7.0 | High | Fast | Unstable | ~45 |
7.2 | Very High | Very Fast | Very Unstable | ~50 |
8.0 | Very High | Very Fast | Very Unstable | ~60 |
Mechanistic Insights
The racemization process occurs through keto-enol tautomerism, where the proton at the C2 position undergoes rapid exchange with the aqueous medium [15] [16]. Nuclear magnetic resonance spectroscopy studies demonstrate that approximately 50% of the protons at C2 exchange with deuterium within one hour at pH 7.2 [15].
The optimal stability range occurs between pH 4.0 and 5.0, where both tautomerism and racemization rates reach their minimum values [15] [14]. This pH range represents the most suitable conditions for analytical studies and storage applications.
Temperature Effects
Stability studies conducted at various temperatures reveal that decomposition follows first-order kinetics across the tested pH range of 2.0-8.0 [14] [17]. The half-lives of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its methoxy derivative at room temperature and pH 4.0 are 100 and 320 days, respectively [17].
The enzymatic hydrolysis of furanone glycosides represents a critical aspect of bioavailability enhancement, enabling controlled release of active aglycones under physiological conditions [8] [14] [18] [19].
Enzymatic Hydrolysis Profile
Enzyme | Substrate | Activity | Specificity | Product Recovery (%) |
---|---|---|---|---|
β-Glucosidase (Emulsin) | Furanone β-D-glucopyranoside | Rapid hydrolysis | High for simple glucosides | ~90 |
Sucrose Phosphorylase | Sucrose + Furanone derivatives | Transglucosylation | Specific for 4-hydroxy-3(2H)-furanones | 45-65 |
Rapidase | Furanone glucosides | Efficient degradation | Broad furanone glucoside activity | 70-85 |
Rohapect D5L | Malonylated furanone glucosides | Hydrolysis with esterase activity | Specific for malonylated forms | 60-80 |
Intestinal Acetone Powder | Furanone glucosides | Antioxidative recovery | Broad substrate range | 75-90 |
Differential Hydrolysis Behavior
Simple β-D-glucopyranosides undergo rapid hydrolysis when exposed to β-glucosidase enzymes, achieving near-complete conversion within standard reaction timeframes [8] [14]. In contrast, malonylated derivatives demonstrate significant resistance to β-glucosidase treatment, requiring specialized pectinolytic enzyme preparations with inherent esterase activities for effective hydrolysis [14].
Bioavailability Enhancement Mechanisms
Modification Type | Stability Enhancement | Water Solubility | Odor Properties | Bioavailability | Storage Stability |
---|---|---|---|---|---|
Glucosylation | High | Greatly Enhanced | Odorless | Controlled release | Excellent |
Malonylation | Moderate | Enhanced | Reduced odor | Delayed release | Good |
Methylation | Very High | Reduced | Maintains odor | Immediate | Excellent |
Enzymatic Glucosylation | Very High | Greatly Enhanced | Odorless | Controlled release | Excellent |
Controlled Release Properties
The glucosylated derivatives function as effective prodrugs, providing controlled release of active furanone compounds under physiological conditions [8] [10]. This characteristic proves particularly valuable in food applications where sustained flavor release is desired, and in pharmaceutical applications where controlled bioavailability is essential.
The enzymatic hydrolysis process demonstrates remarkable specificity, with different enzyme systems showing preferences for particular glycosidic linkages and substitution patterns [18] [19]. This specificity enables the design of targeted delivery systems with predictable release profiles under defined physiological conditions.
Structural Factors Influencing Hydrolysis
The presence of additional substituents, particularly malonyl groups, significantly influences the susceptibility to enzymatic hydrolysis [13] [14]. The malonyl substitution provides an additional layer of protection against enzymatic degradation while maintaining the potential for controlled release through specialized enzyme systems.
Flammable;Irritant